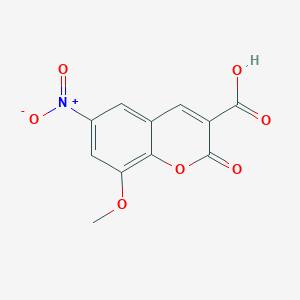

8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid

説明

8-Methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is a coumarin derivative featuring a chromene backbone with a methoxy group at position 8, a nitro group at position 6, and a carboxylic acid substituent at position 2. Coumarins are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their optical properties and reactivity. The combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups in this compound creates unique electronic effects, influencing its acidity, stability, and intermolecular interactions .

特性

分子式 |

C11H7NO7 |

|---|---|

分子量 |

265.18 g/mol |

IUPAC名 |

8-methoxy-6-nitro-2-oxochromene-3-carboxylic acid |

InChI |

InChI=1S/C11H7NO7/c1-18-8-4-6(12(16)17)2-5-3-7(10(13)14)11(15)19-9(5)8/h2-4H,1H3,(H,13,14) |

InChIキー |

AQNRIYUGMHAEMV-UHFFFAOYSA-N |

正規SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)O |

製品の起源 |

United States |

準備方法

The synthesis of 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with a nitro-substituted benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

化学反応の分析

8-Methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

8-Methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Due to its biological activities, it is being investigated for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

作用機序

The mechanism of action of 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with molecular targets such as DNA. Studies have shown that it binds to the minor groove of DNA, altering its structure and function. This interaction can inhibit the replication and transcription of cancer cells, leading to their death. The compound’s effects on other molecular pathways are still under investigation .

類似化合物との比較

Structural and Substituent Analysis

The compound’s structural analogs differ in substituent type and position. Key comparisons include:

Note: Direct references to the target compound are absent in the provided evidence; properties inferred from analogs.

Key Observations:

- Electronic Effects : The nitro group at position 6 increases acidity at the carboxylic acid (position 3) due to its electron-withdrawing nature, while the methoxy group at position 8 donates electrons, creating a push-pull electronic system .

- Solubility: Compared to brominated analogs (e.g., 6-bromo-8-methoxy), the nitro group likely reduces solubility in non-polar solvents due to increased polarity.

- Thermal Stability : The nitro group may lower thermal stability relative to methoxy-only derivatives, as seen in the decomposition of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid at 233–234°C .

Physical and Spectroscopic Data

- Melting Points :

- IR Spectroscopy: Nitro groups exhibit strong absorption near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching), while carboxylic acids show broad O-H stretches (~3000 cm⁻¹) and C=O peaks (~1700 cm⁻¹) .

生物活性

8-Methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid is a compound belonging to the chromene family, characterized by its unique structural features, including a methoxy group at the 8-position and a nitro group at the 6-position. This compound has garnered attention due to its diverse biological activities, which include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The following sections will explore the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C11H7NO7

- Molecular Weight : 265.18 g/mol

Anticancer Activity

Research indicates that 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid exhibits significant anticancer properties. Studies have shown that it can inhibit cancer cell proliferation by interacting with DNA and altering its structure.

Mechanism of Action :

- DNA Binding : The compound binds to DNA, leading to structural changes that inhibit replication.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing their proliferation.

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, which can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Antimicrobial Activity

8-Methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid has shown promising antimicrobial activity against various pathogens.

| Pathogen Type | Inhibition Percentage (%) |

|---|---|

| Staphylococcus aureus | 50% |

| Escherichia coli | 45% |

| Candida albicans | 30% |

Case Studies and Research Findings

-

Anticancer Studies :

- A study demonstrated that this compound inhibited the growth of breast cancer cells with an IC50 value of 12 µM, indicating potent activity against this cancer type .

- Another study reported synergistic effects when combined with traditional chemotherapeutics, enhancing overall efficacy .

-

Anti-inflammatory Research :

- In vitro assays showed that 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid reduced the production of TNF-alpha and IL-6 in macrophages by approximately 40% .

- Antimicrobial Testing :

Comparative Analysis with Similar Compounds

The unique combination of functional groups in 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid contributes to its distinct biological profile compared to other chromene derivatives.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-Methoxy-coumarin | Coumarin core | Lacks nitro group; primarily known for fluorescence |

| 6-Nitrochromone | Nitro substitution | Different core structure; less studied |

| 7-Methoxyflavone | Flavonoid structure | Different biological activities; more antioxidant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。